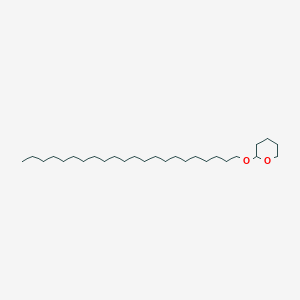
4-(Octylsulfanyl)-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Octylsulfanyl)-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile is an organic compound characterized by its unique structure, which includes an octylsulfanyl group attached to a dioxocyclohexa-diene ring with two dicarbonitrile groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Octylsulfanyl)-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile typically involves the reaction of a suitable precursor with octylthiol under specific conditions. One common method involves the use of a cyclohexa-diene derivative, which is reacted with octylthiol in the presence of a catalyst such as triphenylphosphine. The reaction is carried out in a solvent like toluene at elevated temperatures (around 110°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the reaction and the availability of raw materials are crucial factors in industrial production.
化学反应分析
Types of Reactions
4-(Octylsulfanyl)-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The octylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(Octylsulfanyl)-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
作用机制
The mechanism of action of 4-(Octylsulfanyl)-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The octylsulfanyl group can interact with proteins and enzymes, potentially inhibiting their activity. The dioxocyclohexa-diene ring can participate in redox reactions, affecting cellular pathways and signaling mechanisms .
相似化合物的比较
Similar Compounds
- 4-(Octylsulfanyl)phenol
- 2-(Octylsulfanyl)ethan-1-ol
- 4,6-Bis(octylsulfanyl)-1,3,5-triazin-2-yl]amino-2,6-di-tert-butylphenol
Uniqueness
4-(Octylsulfanyl)-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile is unique due to its combination of the octylsulfanyl group with the dioxocyclohexa-diene ring and dicarbonitrile groups. This unique structure imparts specific chemical and physical properties, making it suitable for specialized applications in various fields .
属性
CAS 编号 |
135713-85-8 |
|---|---|
分子式 |
C16H18N2O2S |
分子量 |
302.4 g/mol |
IUPAC 名称 |
4-octylsulfanyl-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile |
InChI |
InChI=1S/C16H18N2O2S/c1-2-3-4-5-6-7-8-21-15-9-14(19)12(10-17)13(11-18)16(15)20/h9H,2-8H2,1H3 |
InChI 键 |
RLKDAQLBWYKOCR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCSC1=CC(=O)C(=C(C1=O)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


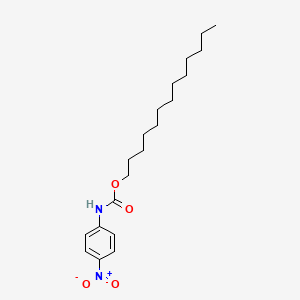
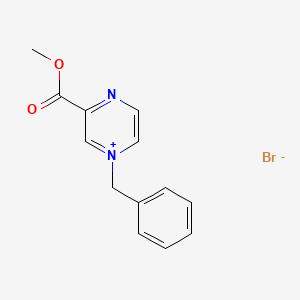


![9-Methyl-2,8-diphenyl-3H,7H-pyrano[3,2-g][1,4]benzoxazin-7-one](/img/structure/B14276601.png)

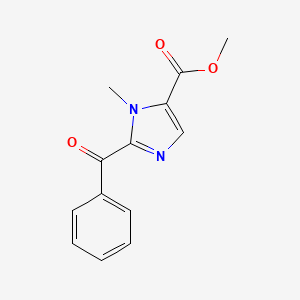
![4-[Bis(carboxymethyl)amino]-3-hydroxybutanoic acid](/img/structure/B14276616.png)
![1-Methyl-4-[(S)-phenylethynesulfinyl]benzene](/img/structure/B14276617.png)
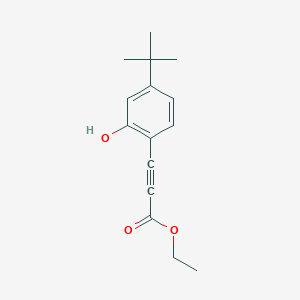
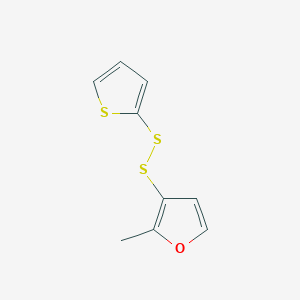
![5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol](/img/structure/B14276637.png)
